2-(Tert-butyl)-5-hydroxythiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1,3-thiazol-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)6-8-4-5(9)10-6/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAJPUIZJHZYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-hydroxythiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a thioamide in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of microreactor systems has been explored to achieve precise control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-5-hydroxythiazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a thiazole derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Tert-butyl)-5-thiazolecarboxaldehyde, while reduction can produce 2-(Tert-butyl)thiazole .
Scientific Research Applications
2-(Tert-butyl)-5-hydroxythiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiazole derivatives.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties and biological activity.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-5-hydroxythiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via multi-step reactions, often involving coupling of aryl halides or click chemistry for triazole incorporation. The tert-butyl group may require protective strategies to avoid steric interference.
- Biological Screening : While direct data for this compound are lacking, related compounds (e.g., ) show anticancer activity, implying that hydroxyl and tert-butyl groups could synergize for targeted bioactivity.
- Stability : Benzotriazole derivatives with tert-butyl groups (e.g., ) exhibit UV stability, suggesting that this compound might share photoprotective traits, though core heterocycle differences (thiazole vs. benzotriazole) limit direct comparison.
Biological Activity
2-(Tert-butyl)-5-hydroxythiazole is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group and a hydroxyl functional group, which enhance its stability and reactivity. The following sections provide an overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C8H12N2OS
- CAS Number : 1159816-38-2
The presence of the tert-butyl group increases the lipophilicity of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound. It has been evaluated against different cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
In vitro tests have indicated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, it has been reported to exhibit IC50 values in the low micromolar range against specific cancer cell lines, suggesting potent activity.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses.
Research Findings and Case Studies
A summary of key research findings regarding this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values < 100 µg/mL. |
| Study B | Anticancer Activity | Showed IC50 values of 5 µM against breast cancer cells; induced apoptosis via caspase activation. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
